molecular formula C16H19ClN4O2S B215330 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide CAS No. 76835-23-9

4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide

Cat. No. B215330
CAS RN: 76835-23-9
M. Wt: 366.9 g/mol
InChI Key: VUQVRKXWDPCAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

TAK-715 exerts its pharmacological effects by inhibiting the activity of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, a serine/threonine kinase that plays a crucial role in inflammation, cell proliferation, and apoptosis. P38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide is activated in response to various stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress. Once activated, it phosphorylates downstream targets, including transcription factors and cytokines, leading to the initiation of inflammatory responses.
By inhibiting the activity of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, TAK-715 prevents the activation of downstream targets and, consequently, the initiation of inflammatory responses. This mechanism of action makes TAK-715 a promising therapeutic agent for various diseases characterized by inflammation.
Biochemical and Physiological Effects
TAK-715 has been shown to have several biochemical and physiological effects. It inhibits the production of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and reduces the infiltration of immune cells into inflamed tissues. TAK-715 also inhibits the production of matrix metalloproteinases, which are enzymes involved in tissue destruction in inflammatory diseases.
In addition to its anti-inflammatory effects, TAK-715 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

TAK-715 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its pharmacological effects, making it a well-characterized compound. TAK-715 can be used in various in vitro and in vivo models to study the role of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide in various diseases.
However, TAK-715 also has some limitations for lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. It also has a short half-life, which may limit its efficacy in vivo.

Future Directions

TAK-715 has shown promising results in various preclinical studies, and its potential therapeutic applications continue to be explored. Here are some future directions that could be pursued:
1. Combination therapy: TAK-715 could be used in combination with other anti-inflammatory or anticancer agents to enhance its therapeutic efficacy.
2. Targeting specific p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide isoforms: TAK-715 inhibits all p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide isoforms, which may limit its specificity. Future studies could focus on developing compounds that selectively target specific isoforms.
3. Clinical trials: TAK-715 has not yet been tested in clinical trials. Future studies could focus on evaluating its safety and efficacy in humans.
4. Delivery systems: TAK-715 has a short half-life, which may limit its efficacy in vivo. Future studies could focus on developing delivery systems that improve its pharmacokinetic properties.
Conclusion
In conclusion, TAK-715 is a small molecule inhibitor of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide that has shown promising results in various preclinical studies. It has potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. TAK-715 exerts its pharmacological effects by inhibiting the activity of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, leading to the inhibition of downstream targets and the initiation of inflammatory responses. TAK-715 has several advantages for lab experiments, including its easy synthesis and purification and well-characterized pharmacological effects. However, it also has some limitations, including off-target effects and a short half-life. Future studies could focus on exploring its potential therapeutic applications further.

Synthesis Methods

The synthesis of TAK-715 involves a multistep process that starts with the reaction of 3-chloroaniline with 3-pyridinesulfonyl chloride to form 3-chloro-N-(3-pyridinesulfonyl)aniline. This intermediate is then reacted with N-methylpiperazine to form 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide. The final product is obtained through purification and isolation processes.

Scientific Research Applications

TAK-715 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the activity of p38 4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, a key mediator of inflammation. TAK-715 has been tested in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, where it has demonstrated significant anti-inflammatory effects.
In addition to its anti-inflammatory properties, TAK-715 has also been studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including prostate, breast, and lung cancer.
TAK-715 has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and prevent neuroinflammation, which are key pathological features of these diseases.

properties

CAS RN

76835-23-9

Product Name

4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide

Molecular Formula

C16H19ClN4O2S

Molecular Weight

366.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C16H19ClN4O2S/c1-18-24(22,23)16-12-19-6-5-15(16)21-9-7-20(8-10-21)14-4-2-3-13(17)11-14/h2-6,11-12,18H,7-10H2,1H3

InChI Key

VUQVRKXWDPCAAN-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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